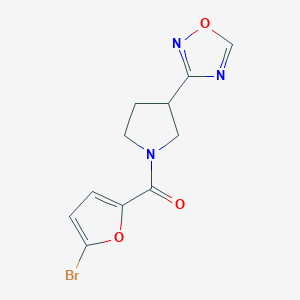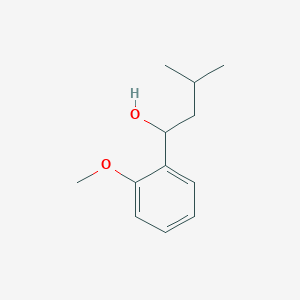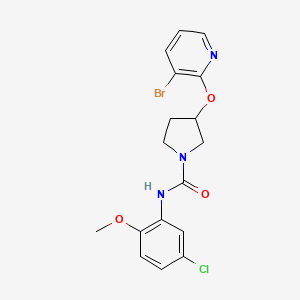
3-((3-bromopyridin-2-yl)oxy)-N-(5-chloro-2-methoxyphenyl)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((3-bromopyridin-2-yl)oxy)-N-(5-chloro-2-methoxyphenyl)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C17H17BrClN3O3 and its molecular weight is 426.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Imaging Applications
- Radioligand Imaging : The compound has been utilized in the synthesis of radioligands like MK-1064 for positron emission tomography (PET) imaging of orexin-2 receptors. This application is significant in neuroscientific research and diagnostics (Gao, Wang, & Zheng, 2016).
Antimicrobial Activity
- Antibacterial Properties : Derivatives of the compound have shown antibacterial activity against various aerobic and anaerobic bacteria, highlighting its potential in antimicrobial research (Bogdanowicz et al., 2013).
Antioxidant Activity
- Antioxidant Potential : Novel derivatives containing chloro, hydroxyl, and other substituents have been identified as potent antioxidants, outperforming even known antioxidants like ascorbic acid. This suggests applications in oxidative stress-related research and therapy (Tumosienė et al., 2019).
Synthesis of Dopamine Antagonists
- Dopamine D2 and D3 Antagonist Synthesis : The compound has been used in synthesizing antagonists of dopamine D2 and D3 and serotonin-3 receptors, indicating its relevance in the study of neurological disorders (Hirokawa, Horikawa, & Kato, 2000).
Insecticidal and Fungicidal Activities
- Pest Control Research : Synthesized derivatives have shown insecticidal and fungicidal activities, making them relevant in agricultural and pest control research (Zhu et al., 2014).
Non-Linear Optical Properties and Anticancer Activity
- Optical and Anticancer Research : Some derivatives have been studied for their non-linear optical properties and potential anticancer activity, demonstrating their applicability in material science and oncology (Jayarajan et al., 2019).
Kinase Inhibition for Cancer Therapy
- Cancer Therapy Research : Derivatives have been identified as selective Met kinase inhibitors, useful in the development of cancer therapies (Schroeder et al., 2009).
Crystal Structure and Molecular Conformation
- Crystallography and Molecular Studies : The compound has been used in crystallography and molecular orbital studies, aiding in the understanding of molecular structures and properties (Banerjee et al., 2002).
CB1 Cannabinoid Receptor Studies
- Neuropharmacology : Its derivatives have been utilized in the synthesis of radiotracers for studying CB1 cannabinoid receptors, relevant in neuropharmacological research (Katoch-Rouse & Horti, 2003).
Tuberculostatic and Bacteriostatic Activity
- Tuberculosis and Bacterial Infection Research : Some cyanopyridine derivatives have exhibited tuberculostatic and bacteriostatic activities, highlighting their potential in addressing infectious diseases (Miszke et al., 2008).
Eigenschaften
IUPAC Name |
3-(3-bromopyridin-2-yl)oxy-N-(5-chloro-2-methoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrClN3O3/c1-24-15-5-4-11(19)9-14(15)21-17(23)22-8-6-12(10-22)25-16-13(18)3-2-7-20-16/h2-5,7,9,12H,6,8,10H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMMAWOIKCJIJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CCC(C2)OC3=C(C=CC=N3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-([1,3]Dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B2404570.png)

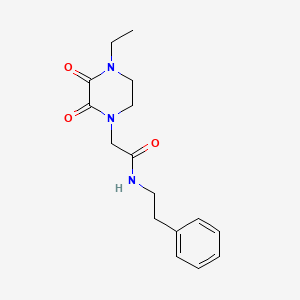
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2404575.png)

![Benzo[d]thiazol-2-ylmethyl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2404577.png)
![1-(4-Fluorophenyl)-5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2404578.png)
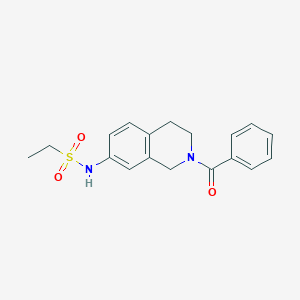
![2-({1-[(2-Fluorophenyl)methanesulfonyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2404585.png)
![N-(3-(dimethylamino)propyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2404586.png)
![1-Oxaspiro[2.3]hexane-2-carboxylic acid, ethyl ester](/img/structure/B2404588.png)
![N-(3-cyclopropyl-3-hydroxypropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2404589.png)
